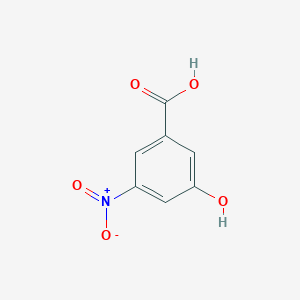

3-Hydroxy-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLLYIMPDTXFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356201 | |

| Record name | 3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-14-9 | |

| Record name | 3-Hydroxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Hydroxy-5-nitrobenzoic acid, a versatile intermediate in pharmaceutical and organic synthesis. The information is presented to support research and development activities in the fields of medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound is a substituted aromatic carboxylic acid characterized by the presence of a hydroxyl group and a nitro group on the benzene ring.[1] These functional groups contribute to its specific reactivity and utility as a building block in the synthesis of more complex molecules.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| CAS Number | 78238-14-9 | [2] |

| Melting Point | 190-195 °C | [2] |

| Physical Form | Solid | [2] |

| Assay Purity | 97% | [2] |

The structural identifiers for this compound are provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| SMILES String | Oc1cc(cc(c1)--INVALID-LINK--=O)C(O)=O | [2] |

| InChI | 1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11) | [2] |

| InChI Key | ZVLLYIMPDTXFNC-UHFFFAOYSA-N | [2] |

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the demethylation of a methoxy-substituted precursor.

This protocol describes the conversion of 3-methoxy-5-nitrobenzoic acid to this compound via demethylation using boron tribromide.

Materials:

-

3-Methoxy-5-nitrobenzoic acid (1 equivalent)

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃) (3 equivalents)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated salt water (brine)

Procedure:

-

At -10°C, add boron tribromide (3 equivalents) dropwise to a solution of 3-methoxy-5-nitrobenzoic acid (1 equivalent) in dichloromethane.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.[4]

-

After 15 hours, cool the reaction mixture in an ice-water bath.[4]

-

Carefully add 10 mL of water to the cooled mixture and stir for an additional 30 minutes.[4]

-

Extract the mixture with ethyl acetate (3 x 50 mL).[4]

-

Wash the combined organic layers with saturated salt water.[4]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[4]

-

Remove the solvent under reduced pressure to yield the crude product of this compound.[4]

Biological Activity and Applications

This compound is a valuable intermediate in the development of novel pharmaceuticals.[1] It is particularly utilized in the synthesis of compounds that target inflammatory pathways and are investigated for pain management applications.[1] While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of hydroxybenzoic acids has been studied for various biological activities, including antioxidant and anti-inflammatory effects.[5][6] For instance, related compounds like 3-monohydroxybenzoic acid and 3,5-dihydroxybenzoic acid have been identified as agonists for hydroxycarboxylic acid receptors (HCA₁ and HCA₂), which are involved in the inhibition of lipolysis.[6]

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-ヒドロキシ-5-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H5NO5 | CID 820393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Hydroxy-5-nitrobenzoic Acid (CAS: 78238-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-nitrobenzoic acid is a nitrobenzoic acid derivative that holds significant interest within the realms of pharmaceutical and chemical research. Its molecular structure, featuring both a hydroxyl and a nitro functional group on a benzoic acid backbone, makes it a versatile intermediate for the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, though not yet fully elucidated, role in biological pathways, particularly in the context of inflammation and pain management.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 78238-14-9 | |

| Molecular Formula | C₇H₅NO₅ | [4] |

| Molecular Weight | 183.12 g/mol | |

| Appearance | Light yellow to yellowish-brown powder/solid | Chem-Impex |

| Melting Point | 190-195 °C | |

| pKa (Predicted) | 3.36 ± 0.10 | [2] |

| Solubility | Sparingly soluble in water | [2] |

| InChI | 1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11) | |

| InChIKey | ZVLLYIMPDTXFNC-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cc(O)cc(--INVALID-LINK--[O-])c1 | |

| MDL Number | MFCD01098212 | |

| PubChem CID | 820393 | [5] |

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a probable synthetic route can be inferred from the principles of electrophilic aromatic substitution. The nitration of 3-hydroxybenzoic acid is the most likely pathway.

Proposed Synthesis: Nitration of 3-Hydroxybenzoic Acid

The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring are ortho-, para-, and meta-directing, respectively. In 3-hydroxybenzoic acid, the hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The positions ortho and para to the hydroxyl group are 2, 4, and 6. The position meta to the carboxylic acid is 5. Therefore, the incoming nitro group is most likely to substitute at the 5-position, which is meta to the carboxyl group and ortho to the hydroxyl group, although some formation of other isomers is possible.

A general procedure for the nitration of a hydroxybenzoic acid derivative is described for a related isomer and can be adapted.[6]

Experimental Protocol:

-

Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature.

-

Nitration: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Potential Mechanism of Action

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Hypothesized Mechanism of Action:

It is plausible that this compound could exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Furthermore, it might influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

References

Spectroscopic Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-5-nitrobenzoic acid (C₇H₅NO₅, CAS: 78238-14-9), a valuable building block in pharmaceutical and organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) spectroscopy data. Detailed experimental protocols for obtaining such spectra are also provided to facilitate replication and further research.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.32 | Singlet | -COOH |

| 8.58 | Triplet (t) | Ar-H |

| 8.42 | Triplet (t) | Ar-H |

| 7.89 | Triplet (t) | Ar-H |

Predicted data obtained from various spectroscopic databases. Actual experimental values may vary.

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | -COOH |

| 158.2 | C-OH |

| 149.0 | C-NO₂ |

| 133.5 | C-H |

| 123.0 | C-H |

| 118.5 | C-H |

| 112.9 | C-COOH |

Predicted data obtained from various spectroscopic databases. Actual experimental values may vary.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3100 | C-H (Aromatic) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1550 | N-O (Nitro group) | Asymmetric Stretching |

| ~1350 | N-O (Nitro group) | Symmetric Stretching |

Characteristic data based on the analysis of similar nitrobenzoic acid derivatives.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183.02 | [M]⁺ (Molecular Ion) |

| 166.01 | [M-OH]⁺ |

| 137.02 | [M-NO₂]⁺ |

| 121.02 | [M-COOH-OH]⁺ |

| 93.03 | [C₆H₅O]⁺ |

Predicted fragmentation patterns based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the this compound sample.

-

For ¹³C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzoic acid derivatives due to their solubility).

-

Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet-forming die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group frequencies to confirm the presence of hydroxyl, carboxylic acid, and nitro groups, as well as the aromatic ring.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization and Analysis:

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose fragmentation pathways that are consistent with the observed peaks and the structure of this compound. Common losses for this molecule include -OH, -COOH, and -NO₂ groups.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 3-Hydroxy-5-nitrobenzoic acid is limited. This guide synthesizes available information, provides data for structurally similar compounds for comparative purposes, and outlines detailed experimental protocols for determining these properties. The presented quantitative data for the target compound should be considered estimates and require experimental verification.

Introduction

This compound (CAS No: 78238-14-9, Molecular Formula: C₇H₅NO₅, Molecular Weight: 183.12 g/mol ) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, with a focus on its solubility and stability characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [1] |

| Molecular Weight | 183.12 g/mol | [1] |

| CAS Number | 78238-14-9 | [1] |

| Melting Point | 190-195 °C | [1] |

| pKa (predicted) | ~3.4-3.8 | |

| Appearance | Solid | [1] |

Solubility Profile

Direct experimental data on the solubility of this compound is scarce. However, based on its structure—a polar aromatic carboxylic acid with hydroxyl and nitro substituents—a general solubility profile can be inferred. The compound is expected to be sparingly soluble in water and more soluble in polar organic solvents.

Estimated Solubility

The following table provides an estimated solubility profile of this compound in common laboratory solvents. These estimations are based on qualitative data ("slightly soluble" in DMSO and Methanol) and comparisons with structurally related molecules like 3-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid.[2][3]

| Solvent | Estimated Solubility Category | Predicted Solubility Range (mg/mL) | Notes |

| Water | Sparingly soluble | 0.5 - 2.0 | Solubility is expected to be pH-dependent, increasing at higher pH. |

| Methanol | Soluble | 10 - 50 | The hydroxyl group and carboxylic acid contribute to solubility. |

| Ethanol | Soluble | 10 - 50 | Similar to methanol, good solubility is expected. |

| Acetone | Soluble | 20 - 100 | The polar aprotic nature of acetone should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 | A common solvent for polar, sparingly water-soluble compounds. |

| Acetonitrile | Soluble | 10 - 50 | A polar aprotic solvent capable of dissolving the compound. |

| Dichloromethane | Slightly Soluble | 1 - 10 | Lower polarity compared to other organic solvents listed. |

| Ethyl Acetate | Soluble | 10 - 50 | A moderately polar solvent that should be effective. |

Experimental Protocol for Solubility Determination

A standard protocol for experimentally determining the equilibrium solubility of this compound involves the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Predicted Stability

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The carboxylic acid and phenolic hydroxyl groups can ionize depending on the pH, which may influence stability.

-

Oxidation: The phenolic hydroxyl group could be susceptible to oxidation.

-

Photodegradation: Aromatic nitro compounds can be photolabile.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be conducted according to ICH guidelines.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and expose it to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Expose a solution of the compound to a basic solution (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a controlled light source (UV and visible light) as per ICH Q1B guidelines.

Samples should be collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Forced Degradation Experimental Workflow

Analytical Methodology

A stability-indicating HPLC-UV method is crucial for both solubility and stability studies.

Recommended HPLC-UV Method

The following is a proposed starting method for the analysis of this compound, based on methods for similar compounds.[4]

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Interpretation and Signaling Pathways

While there are no specific signaling pathways directly related to the solubility and stability of this compound, a logical workflow for method development and validation is essential.

Caption: Stability-Indicating Method Development Logic

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is not widely available, the provided protocols and estimated properties serve as a valuable resource for researchers. It is strongly recommended that experimental verification of the solubility and stability profiles be conducted to ensure the successful application of this compound in any research or development setting. The methodologies and workflows presented herein offer a clear path for obtaining this critical data.

References

Synthesis of 3-Hydroxy-5-nitrobenzoic acid from 3-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-hydroxy-5-nitrobenzoic acid, a valuable building block in pharmaceutical and organic synthesis. Due to the directing effects of the carboxyl and hydroxyl groups, direct nitration of 3-hydroxybenzoic acid does not yield the desired this compound as the major product. Therefore, this guide details a multi-step synthesis commencing from benzoic acid, proceeding through key intermediates such as 3,5-dinitrobenzoic acid and 3-amino-5-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate the successful synthesis of the target compound.

Introduction

This compound is an important intermediate in the development of various pharmaceuticals and fine chemicals.[1] Its structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a benzene ring, offers multiple points for further chemical modification. The synthesis of this specific isomer is challenging due to the directing effects of the existing functional groups on the aromatic ring. In 3-hydroxybenzoic acid, the hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to the preferential formation of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzoic acid upon direct nitration.

This guide outlines a more strategic, multi-step approach to achieve the desired 3,5-substitution pattern, starting from the readily available benzoic acid.

Proposed Synthetic Pathway

The most plausible synthetic route to obtain this compound involves a three-step process starting from benzoic acid:

-

Dinitration of Benzoic Acid: Benzoic acid is first dinitrated to form 3,5-dinitrobenzoic acid.

-

Selective Monoreduction: One of the nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group to yield 3-amino-5-nitrobenzoic acid.

-

Diazotization and Hydrolysis: The amino group of 3-amino-5-nitrobenzoic acid is converted to a diazonium salt, which is subsequently hydrolyzed to the desired this compound.

This pathway is illustrated in the reaction scheme below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

Reaction:

Caption: Dinitration of benzoic acid.

Procedure:

A mixture of concentrated sulfuric acid and fuming nitric acid is used to dinitrate benzoic acid. The reaction is typically carried out at elevated temperatures to facilitate the introduction of the second nitro group, which is difficult due to the deactivating nature of the carboxyl and the first nitro group.

-

Reagents: Benzoic acid, concentrated sulfuric acid, fuming nitric acid.

-

Reaction Conditions: The reaction mixture is heated, often in stages, to temperatures ranging from 80°C to 135°C.[2]

-

Work-up: The reaction mixture is cooled and poured onto ice water to precipitate the product. The crude product is then filtered, washed with water, and can be further purified by recrystallization from ethanol.[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 54-70% | [2][3] |

| Melting Point | 205-207 °C | [3] |

Step 2: Selective Monoreduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid

Reaction:

Caption: Selective reduction of 3,5-dinitrobenzoic acid.

Procedure:

The selective reduction of one nitro group in the presence of another can be achieved using sulfide reagents. Sodium sulfide or ammonium polysulfide are commonly employed for this transformation.

-

Reagents: 3,5-Dinitrobenzoic acid, sodium sulfide (or ammonium polysulfide), water, ethanol.

-

Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic solution at reflux temperature.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification. The crude 3-amino-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization.

Quantitative Data:

While a specific yield for this reaction was not found in the searched literature, selective reductions of dinitroaromatics with sodium sulfide are generally reported to proceed in good yields.

Step 3: Synthesis of this compound from 3-Amino-5-nitrobenzoic Acid

Reaction:

Caption: Diazotization and hydrolysis of 3-amino-5-nitrobenzoic acid.

Procedure:

This final step involves two key stages: diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

-

Diazotization:

-

Hydrolysis:

-

Reagents: The diazonium salt solution from the previous step.

-

Reaction Conditions: The solution containing the diazonium salt is gently warmed. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.[6]

-

-

Work-up: The reaction mixture is cooled, and the product, this compound, precipitates. It is then collected by filtration, washed with cold water, and can be purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 190-195 °C | [7] |

| Assay | 97% | [7] |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: Overall experimental workflow for the synthesis of this compound.

Spectroscopic Data of this compound

While a complete set of spectra was not available in the searched literature, the following table summarizes expected and reported spectroscopic characteristics.

| Technique | Expected/Reported Data |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with splitting patterns determined by their coupling with adjacent protons. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent. |

| ¹³C NMR | The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the hydroxyl, nitro, and carboxyl substituents. |

| IR (Infrared) | Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl and carboxylic acid groups (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹), and C=C stretches of the aromatic ring (~1600-1450 cm⁻¹). |

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid via direct nitration is not a feasible approach due to unfavorable directing group effects. This technical guide has detailed a robust, multi-step synthetic pathway starting from benzoic acid. By following the outlined procedures for dinitration, selective monoreduction, and diazotization/hydrolysis, researchers can reliably access this valuable synthetic intermediate. The provided quantitative data and workflow diagrams serve as a practical resource for the implementation of this synthesis in a laboratory setting. Further optimization of each step may be possible to improve overall yield and purity.

References

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Page loading... [guidechem.com]

- 7. This compound 97 78238-14-9 [sigmaaldrich.com]

The Emerging Potential of 3-Hydroxy-5-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to the versatile scaffold of 3-Hydroxy-5-nitrobenzoic acid. This seemingly simple aromatic compound, characterized by its hydroxyl, nitro, and carboxylic acid functionalities, is proving to be a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the current and potential applications of this compound derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Applications and Biological Activities

This compound serves as a crucial intermediate in the development of novel therapeutics targeting a variety of diseases. Its derivatives have shown promise in several key areas, including as enzyme inhibitors and as components of larger, more complex drug molecules.

Enzyme Inhibition

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a cornerstone of modern drug discovery.

-

Influenza Virus Neuraminidase Inhibition: A notable derivative, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been identified as an inhibitor of the influenza virus neuraminidase protein.[1] While described as a rudimentary inhibitor, this finding highlights the potential of this scaffold in the development of novel antiviral agents. Further structural modifications could lead to more potent compounds.

-

Cholera Toxin Inhibition: The this compound framework has been successfully utilized in the creation of potent inhibitors of the cholera toxin B subunit.[2][3] By converting the carboxylic acid to a propargyl amide and subsequently attaching galactose moieties, researchers have developed multivalent inhibitors with significant potency. These compounds effectively block the toxin from binding to host cells.

Advanced Therapeutic Scaffolds

Beyond direct enzyme inhibition, this compound is a valuable building block for more complex therapeutic agents, including antibiotics and cancer immunotherapies.

-

Carbapenem Antibiotics: This scaffold is used in the synthesis of novel carbapenem antibiotics.[4] Carbapenems are a class of broad-spectrum beta-lactam antibiotics effective against both Gram-positive and Gram-negative bacteria. The inclusion of the this compound moiety can modulate the properties and activity of the final antibiotic compound.

-

STING Agonists for Cancer Immunotherapy: In the burgeoning field of immuno-oncology, derivatives of this compound are being used to synthesize macrocyclic compounds that act as STING (Stimulator of Interferon Genes) agonists.[5][6] Activation of the STING pathway in immune cells within the tumor microenvironment can lead to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.

-

Neuroprotective Agents: The synthesis of potential neuroprotective agents has also utilized this compound as a key intermediate, highlighting its versatility in addressing diseases of the central nervous system.[7]

Quantitative Data Summary

While much of the research is in early stages, some quantitative data for derivatives of this compound is available. The following table summarizes the inhibitory concentrations (IC50) for multivalent cholera toxin inhibitors constructed on a this compound-derived scaffold.

| Compound ID | Scaffold | Valency | IC50 (µM)[2] |

| 4 | Polyacrylamide | 36 | 15.5 ± 5 |

| 5 | Polyacrylamide | 55 | 12 ± 4 |

| 6 | Dextran | 13 | 6.9 ± 2 |

Note: The IC50 values refer to the final multivalent compounds, not the monomeric this compound derivative itself. However, these values demonstrate the successful application of the scaffold in creating highly potent molecules.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols for the synthesis of various derivatives from this compound.

Protocol 1: Synthesis of Allyl 3-allyloxy-5-nitrobenzoate (Carbapenem Intermediate)

This protocol details the allylation of both the hydroxyl and carboxylic acid groups of this compound, a key step in the synthesis of certain carbapenem antibiotics.[4]

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Allyl bromide

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve this compound (21.3 mmol) in DMF (55 ml).

-

Add anhydrous K₂CO₃ (76.5 mmol) to the solution with stirring.

-

Add allyl bromide (62.4 mmol) to the mixture.

-

Stir the reaction mixture for 18 hours at ambient temperature.

-

Remove the solvent by evaporation.

-

Treat the residue with water and adjust the pH to 5.5.

-

Extract the product into ethyl acetate.

-

Combine the organic extracts, dry, and evaporate to yield the final product.

Protocol 2: Synthesis of a Propargyl Amide Derivative (Cholera Toxin Inhibitor Precursor)

This protocol describes the conversion of the carboxylic acid group of this compound into a propargyl amide, which can then be used in "click" chemistry reactions.[3]

Materials:

-

This compound

-

Propargylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Solvent (e.g., DMF or CH₂Cl₂)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add EDCI (1.1 equivalents) and a catalytic amount of DMAP.

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Add propargylamine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired propargyl amide.

Protocol 3: Synthesis of 3-Ethoxy-5-nitrobenzoic Acid (Quinazoline Derivative Precursor)

This protocol outlines the ethylation of the hydroxyl group of this compound, a step towards the synthesis of quinazoline derivatives investigated as anti-cancer agents.[8]

Materials:

-

This compound

-

1N aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl sulphate

-

Methylene chloride

Procedure:

-

Mix this compound (1.15 g) with 1N aqueous NaOH solution (22 ml).

-

Slowly add diethyl sulphate (7.14 ml) to the mixture.

-

Stir the resultant mixture at ambient temperature for 48 hours.

-

Concentrate the mixture by evaporation.

-

Extract the product with methylene chloride.

-

Dry the organic solution over magnesium sulphate and evaporate to yield 3-ethoxy-5-nitrobenzoic acid.

Future Directions and Conclusion

This compound is a promising and economically viable scaffold for the development of a wide array of medicinal compounds.[2] The presence of three distinct functional groups—hydroxyl, nitro, and carboxylic acid—provides a rich platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Current research has demonstrated its utility in the synthesis of enzyme inhibitors and as a foundational component of complex antibiotics and immunotherapies. However, the full potential of this scaffold remains largely untapped. Future research should focus on:

-

Systematic Derivatization and Screening: The synthesis and screening of libraries of ester, amide, and ether derivatives to identify new lead compounds for various therapeutic targets.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by active derivatives.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the rational design of more potent and selective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5478820A - Antibiotic compounds - Google Patents [patents.google.com]

- 5. WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof - Google Patents [patents.google.com]

- 6. KR20220035955A - Macrocyclic compounds as STING agonists and methods and uses thereof - Google Patents [patents.google.com]

- 7. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]

- 8. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-hydroxy-5-nitrobenzoic acid represent a class of aromatic compounds with significant potential in medicinal chemistry and drug development. The presence of hydroxyl, nitro, and carboxylic acid functional groups on the benzene ring provides a versatile scaffold for the synthesis of a diverse range of esters and amides. These derivatives have demonstrated promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and proposed mechanisms of action of this compound derivatives, offering valuable insights for researchers in the field.

Introduction

This compound is a key chemical intermediate in the development of novel pharmaceuticals.[1][2] Its unique electronic and structural features, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxyl groups, make it a valuable starting material for creating complex molecules with specific biological targets. This guide will delve into the synthesis of its ester and amide derivatives and explore their potential therapeutic applications, with a focus on their antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound typically proceeds through the activation of the carboxylic acid moiety, followed by reaction with a nucleophile (an alcohol or an amine).

General Synthesis of Esters

The esterification of this compound can be achieved via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4][5]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-nitrobenzoate

-

Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous ethanol (used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude ester by column chromatography on silica gel.

General Synthesis of Amides

The synthesis of amides from this compound generally involves a two-step process: conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of N-Phenyl-3-hydroxy-5-nitrobenzamide

-

Acyl Chloride Formation: To a suspension of this compound (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (SOCl₂) (e.g., 1.2 equivalents) dropwise at 0 °C.[6][7] Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-hydroxy-5-nitrobenzoyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in a suitable solvent like dichloromethane and add it dropwise to a solution of aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in dichloromethane at 0 °C.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by recrystallization or column chromatography.

Synthesis Workflow for N-Aryl-3-hydroxy-5-nitrobenzamides

General synthesis scheme for N-aryl-3-hydroxy-5-nitrobenzamides.

Biological Activities and Potential Uses

Derivatives of this compound have shown potential in several therapeutic areas.

Antimicrobial Activity

Substituted benzamides, including those with nitro and hydroxy groups, have been reported to possess a broad spectrum of antibacterial and antifungal activities.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of N-(hydroxynitrophenyl)benzamide Derivatives [1]

| Compound | B. subtilis (drug-resistant) MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) |

| 1d | 1.95 | 3.9 | 7.8 |

Note: Compound 1d is a benzamide derivative with a nitrophenyl group, demonstrating the potential of this class of compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[8]

-

Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydroxybenzoic acid derivatives have been shown to induce apoptosis in cancer cells.[3][9] For instance, a 5-nitro-2-aminobenzoic acid derivative has been reported to induce apoptosis in human lens epithelial cells through the mitochondrial pathway, involving the activation of caspase-3.[10]

Table 2: IC₅₀ Values of Benzoic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dihydroxybenzoic acid | Various | Varies | [9] |

| 4-Hydroxybenzoic acid | Breast Cancer | Varies | [9] |

| 5-Nitro-2-(3-phenylpropylamino) benzoic acid | Lens Epithelial Cells | ~50 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis

Several hydroxy-nitro-aromatic compounds have been shown to induce apoptosis, a programmed cell death, in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway.

Proposed Apoptosis Signaling Pathway

Proposed mitochondrial-mediated apoptosis pathway.

This pathway involves an increase in reactive oxygen species (ROS), leading to mitochondrial stress.[9] This stress results in the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[10][11]

Anti-inflammatory Effects via NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some nitro-substituted aromatic compounds have been shown to inhibit this pathway.[12][13]

NF-κB Inhibition Pathway

Inhibition of the canonical NF-κB signaling pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound derivatives may inhibit this pathway, potentially by interfering with IKK activation, thereby exerting their anti-inflammatory effects.[14]

Conclusion and Future Directions

Derivatives of this compound are a promising class of compounds with diverse biological activities. Their straightforward synthesis and tunable structure make them attractive candidates for further investigation in drug discovery. The data presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on synthesizing and screening a wider range of these derivatives to establish clear structure-activity relationships. Further elucidation of their mechanisms of action and signaling pathway modulation will be crucial for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. oatext.com [oatext.com]

- 4. preprints.org [preprints.org]

- 5. Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate | C9H8ClNO5 | CID 59626482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 97 78238-14-9 [sigmaaldrich.com]

- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] 2-Hydroxybenzoate analogue mediated apoptosis in human HT-1080 fibrosarcoma cells | Semantic Scholar [semanticscholar.org]

- 12. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thermochemical Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Hydroxy-5-nitrobenzoic acid and its isomers. Due to a lack of direct experimental data for this compound, this document focuses on presenting thermochemical information for closely related nitrobenzoic acid derivatives. Detailed experimental protocols for key thermochemical measurements, including combustion calorimetry and sublimation enthalpy determination, are provided. Furthermore, a generalized experimental workflow for the thermochemical characterization of solid organic compounds is illustrated. This guide serves as a critical resource for researchers in drug development and materials science requiring a foundational understanding of the energetic properties of this class of molecules.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as the enthalpy of formation and combustion, is fundamental for process development, safety assessment, and the prediction of chemical behavior. This document compiles and analyzes the thermochemical data of structurally similar compounds to provide a valuable comparative framework in the absence of direct experimental values for the title compound.

Thermochemical Data

Table 1: Physical Properties of this compound and Related Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 78238-14-9 | C₇H₅NO₅ | 183.12 | 190-195[1] |

| 2-Hydroxy-5-nitrobenzoic acid | 96-97-9 | C₇H₅NO₅ | 183.12 | 228-230 |

| 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 | C₇H₅NO₅ | 183.12 | Not Available |

| 4-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 | 240 |

| 3-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ | 167.12 | 142 |

Table 2: Experimental Enthalpies of Combustion and Formation for Related Nitroaromatic Compounds

| Compound | Phase | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) | Reference |

| 4-Nitrobenzoic Acid | solid | -3047.6 ± 1.2 | -425.4 ± 1.3 | --INVALID-LINK-- |

| 3-Nitrobenzaldehyde | solid | -3105.8 ± 1.5 | -167.2 ± 1.6 | --INVALID-LINK-- |

Experimental Protocols

The thermochemical data presented for related compounds are typically determined using a combination of experimental techniques. The following sections detail the methodologies for these key experiments.

Combustion Calorimetry

The standard enthalpy of formation of a solid organic compound is often derived from its standard energy of combustion, which is measured using a bomb calorimeter.

Objective: To determine the standard energy of combustion (ΔcU°) and subsequently calculate the standard enthalpy of combustion (ΔcH°) and formation (ΔfH°).

Methodology:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.

-

Sample Preparation: A pellet of the sample (approximately 1 g) is prepared and weighed accurately.

-

Bomb Setup: The pellet is placed in a crucible within the bomb. A fuse wire is attached to the ignition system and positioned to be in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Combustion: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The combustion is initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored before, during, and after combustion to determine the temperature change (ΔT).

-

Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected to analyze for the formation of nitric acid, which is a common byproduct when combusting nitrogen-containing compounds.

-

Calculations: The energy of combustion is calculated using the measured temperature change and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid[2]. The standard enthalpy of combustion is then calculated from the energy of combustion, and the standard enthalpy of formation is derived using Hess's law.

Determination of Sublimation Enthalpy

The enthalpy of sublimation (ΔsubH) is a crucial parameter for converting thermochemical data from the solid to the gas phase. It can be determined using techniques such as Knudsen effusion or thermogravimetric analysis (TGA).

Objective: To determine the enthalpy of sublimation of the compound.

Methodology (Knudsen Effusion):

-

Apparatus: A Knudsen effusion cell, which is a small, thermostatted container with a very small orifice, is used.

-

Sample Loading: A small amount of the sample is placed in the cell.

-

Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures.

-

Mass Loss Measurement: At each temperature, the rate of mass loss of the sample due to effusion through the orifice is measured.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (ln(P) vs. 1/T). The enthalpy of sublimation is then determined from the slope of this plot, as described by the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

Methodology:

High-level quantum chemical calculations, such as the G* series of methods (e.g., G3, G4) or density functional theory (DFT), can be employed to calculate the gas-phase enthalpy of formation. These calculations typically involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: To determine zero-point vibrational energies and thermal corrections.

-

Single-Point Energy Calculations: Using high-level theoretical models and large basis sets to obtain accurate electronic energies.

-

Atomization or Isodesmic Reactions: The calculated energies are used in atomization or isodesmic reaction schemes to derive the enthalpy of formation. The good agreement between high-level computational results and experimental data for related molecules lends confidence to the predicted values for uncharacterized compounds.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the gas-phase enthalpy of formation for a solid organic compound.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for understanding its potential energetic properties through the analysis of related compounds. The detailed experimental and computational methodologies described herein offer a clear path for future studies to determine the precise thermochemical values for this compound, which will be invaluable for its application in scientific and industrial research.

References

Methodological & Application

Application Notes: Synthesis of Drug Precursors Using 3-Hydroxy-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-5-nitrobenzoic acid (3,5-HNBA) is a highly versatile chemical intermediate pivotal in modern drug discovery. Its molecular structure, featuring hydroxyl, nitro, and carboxylic acid functional groups, presents multiple reaction sites for chemical modification, making it an ideal scaffold for constructing diverse molecular libraries.[1] This compound is a key building block in the synthesis of novel pharmaceuticals, particularly those targeting inflammatory pathways and pain management.[1] Derivatives of hydroxybenzoic acids are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumoral properties, highlighting the therapeutic potential of molecules derived from 3,5-HNBA.[2][3][4]

These application notes provide detailed protocols for the chemical modification of 3,5-HNBA to generate key drug precursors and summarize quantitative data from analogous synthetic procedures.

Physicochemical Properties

A secure supply of high-purity this compound is fundamental for reproducible research and development.[1] Key properties of the starting material are summarized below.

| Property | Value | Reference |

| CAS Number | 78238-14-9 | [1] |

| Molecular Formula | C₇H₅NO₅ | [1] |

| Molecular Weight | 183.12 g/mol | |

| Appearance | Light yellow solid | [1] |

| Melting Point | 190-195 °C | |

| Purity (HPLC) | ≥ 97% |

Synthetic Pathways and Experimental Protocols

The functional groups of this compound can be selectively modified to produce a variety of useful precursors. The primary transformations include the reduction of the nitro group to an amine, and derivatization of the carboxylic acid and hydroxyl groups to form amides, esters, and ethers.

General Synthetic Workflow

The following diagram illustrates the key synthetic transformations starting from this compound to generate diverse precursors for drug development.

References

Application Notes and Protocols for 3-Hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, reaction mechanisms, and experimental protocols for 3-Hydroxy-5-nitrobenzoic acid. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its trifunctional nature, possessing hydroxyl, nitro, and carboxylic acid groups, allows for diverse chemical modifications, making it a key building block in medicinal chemistry.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the regioselective nitration of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration will preferentially occur at the positions ortho and para to the hydroxyl group and meta to the carboxyl group.

Protocol 1: Nitration of 3-Hydroxybenzoic Acid

This protocol is adapted from the nitration of similar phenolic compounds.[2]

Materials:

-

3-Hydroxybenzoic acid

-

Ammonium cerium (IV) nitrate (CAN)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-hydroxybenzoic acid (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Once fully dissolved, slowly add ammonium cerium (IV) nitrate (1.5 eq.) portion-wise at room temperature (20°C).

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for Synthesis

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

| 3-Hydroxybenzoic acid | Ammonium cerium (IV) nitrate | Acetonitrile | 20°C | Overnight | ~27% (yield for a similar reaction) |[2] |

References

Application Notes and Protocols for the Esterification of 3-Hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the esterification of 3-Hydroxy-5-nitrobenzoic acid. This versatile pharmaceutical intermediate is a key building block in the synthesis of novel compounds, particularly in the development of anti-inflammatory and pain management therapies.[1] The protocols outlined below are based on established esterification methodologies for structurally related compounds, offering a robust starting point for laboratory-scale synthesis.

Introduction

This compound (C₇H₅NO₅) is a valuable scaffold in medicinal chemistry due to its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group.[1] Esterification of the carboxylic acid moiety is a common synthetic transformation to produce a variety of derivatives with tailored physicochemical and pharmacological properties. The primary challenge in the esterification of this molecule is the selective reaction of the carboxylic acid in the presence of the phenolic hydroxyl group. While the hydroxyl group can potentially undergo side reactions, such as O-alkylation, acid-catalyzed esterification methods, like the Fischer-Speier esterification, generally favor the reaction at the more nucleophilic carboxylic acid.[2][3][4]

Reaction Conditions Summary

The selection of appropriate reaction conditions is critical for achieving high yields and purity of the desired ester. The following tables summarize key parameters for the esterification of benzoic acid and its derivatives, which can be adapted for this compound.

Table 1: Catalyst and Solvent Systems for Esterification of Benzoic Acid Derivatives

| Catalyst | Alcohol/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux (approx. 65) | 1 hour | Not specified | [5] |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux (approx. 78) | 2 hours | 95 | [6] |

| p-Toluenesulfonic acid (p-TsOH) | Toluene/Cyclohexanol | Reflux | 30 hours | 96 | [6] |

| Boron trifluoride (BF₃) | Methanol | Reflux (approx. 65) | 1 hour | 96 | [6] |

| Phosphoric acid modified Montmorillonite K-10 | Methanol (solvent-free) | Reflux | 5 hours | High | [7] |

| Ce(SO₄)₂/cation-exchange resin | Methanol | 95 | 12 hours | 93.3 | [7] |

| Sulfated Zirconia | Methanol | 150 | 4 hours | 64 | |

| Polyfluoroalkanesulfonic acid | C1-C3 Alkanol | 60-120 | Not specified | 94.7 (for 3-nitrobenzoic acid ethyl ester) | [8] |

Table 2: Comparative Reaction Parameters for Fischer Esterification

| Parameter | Condition 1: Standard Reflux | Condition 2: Microwave-Assisted |

| Substrate | 3-Nitrobenzoic Acid (as an analogue) | 4-Fluoro-3-nitrobenzoic acid |

| Alcohol | Anhydrous Methanol | Ethanol |

| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| Stoichiometry | 1g acid to 8 mL methanol | 0.25g acid to 1 mL ethanol |

| Catalyst Loading | 1 mL H₂SO₄ per 20 mL methanol | 4% (2.88 µL) |

| Temperature | Reflux | 130-150 °C |

| Reaction Time | 1 hour | 15 minutes (with catalyst addition every 5 min) |

| Work-up | Pour into ice water, filter, recrystallize | Not specified |

| Reference | [5] | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for the esterification of this compound.

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This is a classic and widely used method for esterification.[3][4]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Beaker

-

Buchner funnel and filter paper

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Recrystallization solvent (e.g., methanol, ethanol, or a mixture with water)

Procedure:

-

To a round-bottom flask, add 1 equivalent of this compound.

-

Add a significant excess of the anhydrous alcohol, which acts as both the reactant and the solvent (e.g., 10-20 equivalents).

-

Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

If a solid precipitate forms, collect the crude product by vacuum filtration and wash with cold water.

-

If an oil forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Microwave-Assisted Esterification

Microwave-assisted synthesis can significantly reduce reaction times.[9]

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Microwave reaction vessel with a stir bar

-

CEM™ microwave reactor or equivalent

-

Ice

-

Beaker

-

Filtration apparatus

Procedure:

-

In a microwave reaction vessel, combine 1 equivalent of this compound, the alcohol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a total of 15-30 minutes. For longer reaction times, it may be beneficial to add the catalyst in portions at intervals.[9]

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture onto crushed ice in a beaker and stir until the ice melts.

-

Collect the solid product by filtration, washing with cold water.

-

Recrystallize the crude product from a suitable solvent to obtain the pure ester.

Visualization of Reaction and Workflow

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.[3]

Caption: The mechanism of Fischer-Speier esterification.

General Experimental Workflow

The logical flow from starting materials to the purified product is depicted below.

Caption: A generalized workflow for the synthesis and purification of esters.

Considerations for Selective Esterification and Use of Protecting Groups

While direct esterification is often successful, the presence of the phenolic hydroxyl group can lead to side products. If selectivity is an issue, the use of protecting groups should be considered.[10][11]

-